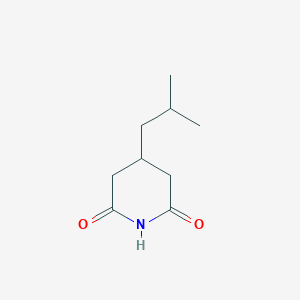

4-(2-Methylpropyl)piperidine-2,6-dione

Vue d'ensemble

Description

The compound "4-(2-Methylpropyl)piperidine-2,6-dione" is a derivative of the piperidine-2,6-dione family, which is known for its potential in pharmaceutical applications. Piperidine-2,6-diones are a class of compounds that have been extensively studied due to their relevance in drug development and their presence in various natural products .

Synthesis Analysis

The synthesis of piperidine-2,6-dione derivatives often involves traditional carbonyl compound transformations or novel anionic enolate rearrangements. These methods allow for the preparation of structurally diverse compounds in both racemic and enantiopure forms. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has been achieved, and the enantiomers of these compounds have been separated using HPLC or by crystallization . Similarly, an improved synthesis method has been described for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which can be adapted to prepare homologues with various alkyl substituents .

Molecular Structure Analysis

The molecular structure of piperidine-2,6-dione derivatives can be complex, with the piperidine ring forming dihedral angles with attached moieties. For example, in the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, the piperidine ring makes significant dihedral angles with the phenyl and phenylamine groups, indicating the flexibility and conformational diversity of these molecules .

Chemical Reactions Analysis

Piperidine-2,6-dione derivatives can participate in various chemical reactions due to their reactive carbonyl groups and the presence of other functional groups. The reactivity profiles of these dione-type molecules make them suitable for constructing functionalized piperidine systems with high synthetic potential. These reactions are crucial for the development of pharmaceutically relevant compounds and the synthesis of natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-2,6-dione derivatives are influenced by their molecular structure and substituents. For example, the presence of alkyl substituents can significantly affect the inhibitory activity of these compounds against enzymes like human placental aromatase. The inhibitory potency can vary with different alkyl chain lengths, as seen in the Ki values for various derivatives . Additionally, the crystal structure analysis reveals inter- and intramolecular hydrogen interactions, which can impact the solubility, stability, and overall physical properties of these compounds .

Applications De Recherche Scientifique

-

Scientific Field: Treatment of Sickle Cell Disease and β-Thalassemia

- Summary of Application: “4-(2-Methylpropyl)piperidine-2,6-dione” is a part of a series of novel substituted piperidine-2,6-dione derivatives that are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .

- Results or Outcomes: The treatment has shown to be effective in reducing the symptoms of sickle cell disease and β-thalassemia .

-

Scientific Field: Drug Synthesis

- Summary of Application: “4-(2-Methylpropyl)piperidine-2,6-dione” is a valuable and versatile synthetic intermediate in organic synthesis . It is especially important in the design of PROTAC drugs .

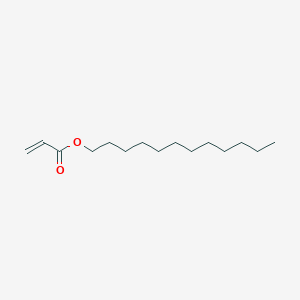

- Methods of Application: The compound can be synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

- Results or Outcomes: This method of synthesis has been shown to be simple and efficient, providing a wide range of piperidine-2,6-diones in good yields .

Safety And Hazards

Orientations Futures

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis. A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention and will likely continue to be a focus of future research.

Propriétés

IUPAC Name |

4-(2-methylpropyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQPQLVCOZGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)piperidine-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)